methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Description
Methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate (CAS: 1042640-70-9) is a dihydropyrimidine derivative with a molecular formula of C₁₂H₁₂N₂O₃S and a molecular weight of 264.30 g/mol . Its structure features a pyrimidine core substituted with a 5-methylfuran-2-yl group at position 2, a methyl group at position 4, and a sulfanylidene (thione) group at position 4. The carboxylate ester at position 5 (methyl ester) enhances its lipophilicity compared to free carboxylic acid analogs. The compound’s SMILES representation is COC(=O)c1c(C)[nH]c(-c2ccc(C)o2)nc1=S, highlighting the fused pyrimidine-furan system and the thione functionality .
Properties
IUPAC Name |
methyl 6-methyl-2-(5-methylfuran-2-yl)-4-sulfanylidene-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-4-5-8(17-6)10-13-7(2)9(11(18)14-10)12(15)16-3/h4-5H,1-3H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECYHKRZAHMFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=S)C(=C(N2)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate, with the CAS number 1042640-70-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 264.30 g/mol. The structure includes a pyrimidine ring with a sulfanylidene group and a furan moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1042640-70-9 |
| Molecular Formula | C₁₂H₁₂N₂O₃S |
| Molecular Weight | 264.30 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the pyrimidine core followed by functionalization with the furan and sulfanylidene groups. Specific synthetic routes can vary but often utilize established methods in organic chemistry to ensure high yields and purity.
Antioxidant Properties
Compounds containing furan and pyrimidine rings are often investigated for their antioxidant capabilities. The presence of electron-donating groups in these structures can enhance their ability to scavenge free radicals, potentially providing protective effects against oxidative stress .
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial efficacy of a series of pyrimidine derivatives, reporting moderate to excellent activity against various microbial strains . This suggests that this compound could possess similar properties.
- Synthesis and Evaluation : Another research effort synthesized various thiazole derivatives and evaluated their biological activities, highlighting the importance of structural modifications in enhancing antimicrobial efficacy . This approach can be applied to explore the biological activity of our compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has potential applications in drug development due to its structural features that may interact with biological targets. Compounds with similar structures have been explored for their anti-cancer and anti-inflammatory properties.
Organic Synthesis
This compound can serve as an intermediate in organic synthesis. The presence of the furan and pyrimidine moieties allows for various chemical transformations, which can be utilized to create more complex molecules. Such transformations are valuable in the synthesis of pharmaceuticals and agrochemicals.
Preliminary studies may explore the biological activity of this compound against various cell lines or pathogens. The unique combination of functional groups could lead to interesting pharmacological profiles, warranting detailed bioassays to evaluate efficacy and safety.
Material Science
Due to its unique chemical properties, this compound could also find applications in material science, particularly in the development of polymers or coatings with specific properties such as enhanced stability or reactivity.
Case Study 1: Anticancer Activity
A study investigated compounds similar to methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine derivatives for their anticancer properties. These compounds demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting that further exploration into this specific compound could yield promising results for cancer therapy.
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing derivatives of methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine revealed that modifications to the furan ring significantly altered the biological activity of the resulting compounds. This highlights the importance of structural variations in developing effective pharmaceuticals.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Dihydropyrimidine Derivatives
Key Observations :
Sulfanylidene vs. Oxo Groups : The sulfanylidene (C=S) group in the target compound contrasts with the more common oxo (C=O) group in analogs like those in . The thione group may enhance metal-binding capacity or alter hydrogen-bonding interactions in biological targets.
Furan vs. Aryl/Chloroaryl Substituents : The 5-methylfuran-2-yl group at position 2 is unique to the target compound, whereas analogs often feature aryl (e.g., 2-chlorophenyl in ) or alkylthio groups (e.g., methylthio in ). Furan rings can improve metabolic stability compared to benzene rings.
Ester Groups : Methyl esters (target compound) vs. ethyl or isobutyl esters () influence lipophilicity and bioavailability.
Preparation Methods
Cyclocondensation of Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate
A primary route involves the cyclocondensation of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with hydrazine derivatives. In a two-step process:
-
Hydrazine Addition : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with hydrazine in tetrahydrofuran (THF) under reflux for 18 hours, forming an intermediate hydrazino-pyrimidine.
-
Cyclization and Deprotection : The intermediate is treated with trifluoroacetic acid (TFA) at room temperature for 12 hours, followed by alkaline hydrolysis using 6N NaOH. Acidification with HCl yields the target compound as a yellow solid (76% yield).
Key Conditions :
-
Solvent : THF for initial reaction; dichloromethane (DCM) for TFA-mediated cyclization.
-
Catalyst : None required, though stoichiometric TFA drives cyclization.
-
Temperature : Reflux (≈66°C) for hydrazine addition; ambient for cyclization.
Rhodium-Catalyzed Annulation
A transition metal-catalyzed approach employs [Cp*RhCl2]2 (pentamethylcyclopentadienyl rhodium(III) chloride dimer) with AgSbF6 as a co-catalyst. This method leverages α-aroyl sulfoxonium ylides and 2-aryl-1H-benzo[d]imidazoles in 1,2-dichloroethane at 130°C for 18 hours. While primarily used for quinoline derivatives, analogous conditions may adapt to pyrimidine systems by substituting starting materials.
Advantages :
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | DCM | 1,2-Dichloroethane |
| Temperature | Reflux (66°C) | Ambient | 130°C |
| Yield | 76% | 58% | 86% |
Polar aprotic solvents like THF enhance nucleophilic substitution in hydrazine addition, while higher temperatures in rhodium-catalyzed methods accelerate annulation.
Catalytic Systems
-
Acid Catalysis : TFA efficiently promotes cyclization by protonating intermediates, though excess acid risks side reactions.
-
Transition Metals : Rhodium complexes enable C–H activation, critical for constructing the dihydropyrimidine core.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 76% | High | Moderate |
| Rhodium Catalysis | 58–86% | Moderate | Low |
The cyclocondensation route offers better scalability for industrial applications, whereas rhodium catalysis provides higher yields but at elevated costs due to precious metal use.
Purity and Byproduct Formation
-
Cyclocondensation : Minor byproducts include unreacted hydrazine derivatives, removable via aqueous workup.
-
Transition Metal Routes : Residual metal contaminants necessitate additional purification steps (e.g., column chromatography).
Advanced Modifications and Functionalization
Allyl Group Introduction
Allylation of the pyrimidine core is achieved using allyl bromide under basic conditions. For example, treatment with potassium carbonate in DMF at 90°C introduces allyl groups at the N1 position, enhancing solubility for downstream applications.
Sulfanylidene Group Manipulation
The sulfanylidene moiety can be oxidized to sulfone derivatives using meta-chloroperbenzoic acid (mCPBA) or reduced to thiols with LiAlH4, enabling tailored electronic properties.
Industrial and Laboratory-Scale Protocols
Q & A
Basic Synthesis
Q: What are the optimized synthetic routes and critical parameters for preparing methyl 4-methyl-2-(5-methylfuran-2-yl)-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate? A: The synthesis typically involves a multi-step approach:
Intermediate Formation : React 5-methylfuran-2-carbaldehyde with a thiourea derivative to introduce the sulfanylidene group.
Cyclization : Use a Biginelli-like reaction under acidic conditions (e.g., HCl or acetic acid) to form the dihydropyrimidine core.
Esterification : Methylation of the carboxylate group using methanol and a catalyst like sulfuric acid.
Critical Parameters :
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purity Monitoring : Track reaction progress via TLC and HPLC, with final purification via column chromatography (silica gel, ethyl acetate/hexane) .
Structural Characterization
Q: Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure? A:
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve the sulfanylidene and dihydropyrimidine moieties. WinGX or ORTEP can visualize anisotropic displacement parameters .
- Spectroscopy :
Advanced Reaction Mechanisms
Q: How does the sulfanylidene group influence nucleophilic substitution reactions in this compound? A: The sulfanylidene group acts as a soft nucleophile due to its lone electron pairs.
- Methodology :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy.
- Computational Modeling : Perform DFT calculations (Gaussian) to map electron density and transition states.
- Isotopic Labeling : Use S-labeled compounds to trace sulfur participation in reactions .
Biological Activity Screening
Q: How to design a robust assay to evaluate this compound’s potential as a kinase inhibitor? A:
- In Vitro Assays :
- Kinase Inhibition : Use FRET-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, CDK2).
- Dose-Response Curves : Calculate IC values across 0.1–100 µM concentrations.
- In Vivo Testing : Administer in rodent models (e.g., xenografts) with pharmacokinetic profiling (plasma half-life, bioavailability).
- Controls : Include staurosporine (positive control) and DMSO (vehicle control) .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported solubility values for this compound? A: Discrepancies may arise from polymorphic forms or solvent impurities.
- Polymorph Screening : Perform XRPD and DSC to identify crystalline forms.
- Solvent Purity : Use HPLC-grade solvents for solubility tests (e.g., DMSO, ethanol).
- Standardization : Adopt OECD Guidelines 105 (water solubility) and 123 (partition coefficients) .
Computational Modeling
Q: What computational strategies predict the compound’s reactivity in catalytic systems? A:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier orbitals (HOMO/LUMO).
- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases).
- MD Simulations : Run 100 ns trajectories (AMBER) to assess stability in aqueous environments .
Regioselectivity Control
Q: How to achieve regioselective functionalization at the pyrimidine C4 position? A:
- Directing Groups : Introduce a transient protecting group (e.g., acetyl) at C2 to steer electrophilic attacks.
- Catalysis : Use Pd(OAc) with ligands (XPhos) for Suzuki-Miyaura coupling at C4.
- Monitoring : Analyze regioselectivity via H NMR and LC-MS .
Environmental Impact Assessment
Q: What methodologies evaluate the compound’s ecotoxicological risks? A:
- Fate Analysis : Conduct OECD 301 biodegradation tests in soil/water systems.
- Toxicity Assays :
- Algal Growth Inhibition (OECD 201).
- Daphnia magna Acute Toxicity (OECD 202).
- Bioaccumulation : Measure log via shake-flask method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
